REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2O[CH2:3][CH:2]1[C:11]([OH:13])=[O:12].[CH3:14][Si](C=[N+]=[N-])(C)C.CI.C[Si](C)(C)[N-][Si](C)(C)C.[K+].[CH3:33][OH:34]>C(Cl)Cl.C(OCC)(=O)C>[CH3:33][O:34][C:7]1[CH:8]=[CH:9][CH:10]=[CH:5][C:6]=1[O:1][C:2](=[CH2:3])[C:11]([O:13][CH3:14])=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C1C=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in anhydrous tetrahydrofuran (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 4 h
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed with saturated ammonium chloride (100 mL) and water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |